2-(3-(dimethylamino)-4-phenyl-1H-pyrazol-1-yl)-N-methyl-N-(m-tolyl)acetamide
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Description
2-(3-(dimethylamino)-4-phenyl-1H-pyrazol-1-yl)-N-methyl-N-(m-tolyl)acetamide is a useful research compound. Its molecular formula is C21H24N4O and its molecular weight is 348.45. The purity is usually 95%.
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Future Directions
: Akolkar, S. V., et al. (2023). Click chemistry inspired syntheses of new amide linked 1,2,3-triazoles from naphthols: biological evaluation and in silico computational study. Research on Chemical Intermediates, 49(3), 2725–2753. Read more : S-Molecule : ChemLibreTexts : Molecular structure image source: ChemSpider
Mechanism of Action
Target of Action
It is suggested that the compound may have potential antidepressant properties . Antidepressants often target monoamine neurotransmitters such as noradrenaline, dopamine, and serotonin in the central nervous system .
Mode of Action
Given its potential antidepressant properties, it may interact with its targets to regulate the release of monoamine neurotransmitters .
Biochemical Pathways
The compound may influence the noradrenergic, dopaminergic, and serotonergic systems, which are involved in mood regulation
Result of Action
Given its potential antidepressant properties, it may alleviate symptoms of depression and enhance the quality of life for individuals with moderate to severe depression .
Properties
IUPAC Name |
2-[3-(dimethylamino)-4-phenylpyrazol-1-yl]-N-methyl-N-(3-methylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N4O/c1-16-9-8-12-18(13-16)24(4)20(26)15-25-14-19(21(22-25)23(2)3)17-10-6-5-7-11-17/h5-14H,15H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CSNRAOKHJPYWEN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N(C)C(=O)CN2C=C(C(=N2)N(C)C)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.